molecular formula C14H14FNO B3341519 N-(2-Fluorobenzyl)-3-methoxyaniline CAS No. 1021115-24-1

N-(2-Fluorobenzyl)-3-methoxyaniline

Cat. No.: B3341519
CAS No.: 1021115-24-1
M. Wt: 231.26 g/mol
InChI Key: QWMHABKDWQLQJB-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3-methoxyaniline (CAS: 1021115-24-1) is an aromatic amine derivative featuring a 2-fluorobenzyl group attached to a 3-methoxyaniline moiety. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol . The compound is structurally characterized by a fluorine atom at the ortho position of the benzyl group and a methoxy group at the meta position of the aniline ring. This substitution pattern influences its electronic, steric, and biological properties, making it relevant in medicinal chemistry and enzyme inhibition studies .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMHABKDWQLQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-methoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 3-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while substitution of the fluorine atom can produce various substituted anilines.

Scientific Research Applications

N-(2-Fluorobenzyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution Effects

a) N-(4-Fluorobenzyl)-3-methoxyaniline (CAS: 356531-63-0)
  • Molecular Formula: C₁₄H₁₄FNO (identical to the target compound).
  • Key Difference : Fluorine at the para position of the benzyl group.
  • No direct biological data is available, but analogs with para-substitutions (e.g., hydroxyl) show higher inhibitory activity in LSD (lignostilbene-α,β-dioxygenase) assays (IC₅₀ = 0.3 µM for N-(4-hydroxybenzylidene)-3-methoxyaniline) . The target compound’s ortho-fluoro group may lower potency due to steric clashes in enzyme interactions.
b) N-(3-Fluorobenzyl)-3-methoxyaniline (CAS: 1021114-31-7)
  • Key Difference : Fluorine at the meta position of the benzyl group.
  • Impact: Meta substitution balances electronic effects (electron-withdrawing) and steric profiles. No activity data is available, but meta-substituted analogs are often intermediate in potency between ortho and para isomers .

Substituent Variations on the Aniline Ring

a) N-(2-Fluorobenzyl)-3-methylaniline (CAS: 1019587-91-7)
  • Molecular Formula : C₁₄H₁₄FN.
  • Key Difference : Methoxy (-OCH₃) replaced with methyl (-CH₃) at the aniline ring.
  • Impact: The methyl group increases hydrophobicity (higher logP) but eliminates hydrogen-bonding capacity, likely reducing binding affinity to enzymes like LSD. No IC₅₀ data is available, but methoxy-containing analogs (e.g., N-(4-hydroxybenzyl)-3-methoxyaniline) exhibit IC₅₀ = 10 µM, suggesting methoxy’s role in enhancing inhibition .
b) N-(4-Hydroxybenzyl)-3-methoxyaniline
  • Key Difference : Hydroxyl (-OH) at the para position of the benzyl group.
  • Impact: The hydroxyl group enhances polarity and hydrogen-bonding, leading to higher LSD inhibition (IC₅₀ = 10 µM) compared to non-hydroxylated analogs . Contrasts with the target compound’s fluorine, which is less polar but may improve metabolic stability.

Key Observations :

  • Hydroxyl groups (especially in Schiff base forms) drastically improve LSD inhibition, likely due to stronger interactions with the enzyme’s active site .
  • Methoxy at the aniline ring is critical for activity; replacing it with methyl reduces polarity and likely efficacy.
  • Fluorine’s position alters steric and electronic profiles, with para-fluoro likely more favorable than ortho-fluoro for enzyme binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Fluorobenzyl)-3-methoxyaniline
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N-(2-Fluorobenzyl)-3-methoxyaniline

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